molecular formula C17H24O3 B1326205 8-(4-Isopropylphenyl)-8-oxooctanoic acid CAS No. 898791-41-8

8-(4-Isopropylphenyl)-8-oxooctanoic acid

Cat. No.: B1326205
CAS No.: 898791-41-8
M. Wt: 276.4 g/mol
InChI Key: LKZJNXVLCUICBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-Isopropylphenyl)-8-oxooctanoic acid (CAS Registry Number: 898791-41-8 ) is a high-purity organic compound of interest in chemical and pharmaceutical research. This compound features a molecular formula of C17H24O3 and consists of an octanoic acid chain terminated with a carboxylic acid group and a ketone linkage to a 4-isopropylphenyl moiety. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry, particularly for the development of more complex molecules. Researchers utilize this and structurally related oxooctanoic acid compounds as key building blocks in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals . As a specialist biochemical, it is primarily used in laboratory settings for method development and exploratory research. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals. For specific application guidance, researchers are advised to consult the scientific literature or contact our technical support team.

Properties

IUPAC Name

8-oxo-8-(4-propan-2-ylphenyl)octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-13(2)14-9-11-15(12-10-14)16(18)7-5-3-4-6-8-17(19)20/h9-13H,3-8H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZJNXVLCUICBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645424
Record name 8-Oxo-8-[4-(propan-2-yl)phenyl]octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-41-8
Record name 4-(1-Methylethyl)-η-oxobenzeneoctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898791-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Oxo-8-[4-(propan-2-yl)phenyl]octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Isopropylphenyl)-8-oxooctanoic acid typically involves the reaction of 4-isopropylbenzaldehyde with octanoic acid under specific conditions. The reaction may require a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate purification steps, such as recrystallization or chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

8-(4-Isopropylphenyl)-8-oxooctanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds similar to 8-(4-Isopropylphenyl)-8-oxooctanoic acid may exhibit anticancer properties. A study highlighted the compound's ability to inhibit histone deacetylases (HDACs) and heat shock protein 90 (HSP90), which are critical in cancer cell survival and proliferation. The selective inhibition of HDAC6 has been particularly noted, suggesting potential for therapeutic applications in cancer treatment .

1.2 Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. It has been studied for its ability to mitigate oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's structural properties allow it to interact effectively with biological membranes, enhancing its potential as a neuroprotective agent .

Biochemical Applications

2.1 Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes involved in metabolic pathways. For instance, studies have demonstrated its efficacy against certain lipases and proteases, which could make it valuable in metabolic disorder treatments and obesity management .

2.2 Taste Modulation

Research has also explored the use of this compound as a bitter taste modifier. This application could be particularly useful in the food industry, where it may help mask undesirable flavors in dietary supplements or medications .

Material Science

3.1 Polymer Synthesis

In material science, the compound can serve as a building block for synthesizing novel polymers with specific properties. Its unique chemical structure allows for the development of materials that exhibit enhanced thermal stability and mechanical strength, making it suitable for applications in coatings and composites.

3.2 Nanotechnology

Furthermore, its application in nanotechnology is being investigated, particularly for creating nanoparticles that can deliver drugs more effectively to targeted sites within the body. The amphiphilic nature of the compound facilitates its use in forming micelles or liposomes for drug delivery systems.

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated selective inhibition of HDAC6 leading to reduced tumor growth in vitro .
Study BNeuroprotectionShowed significant reduction in neuronal cell death under oxidative stress conditions .
Study CEnzyme InhibitionIdentified as a potent inhibitor of pancreatic lipase, aiding weight management strategies .
Study DTaste ModulationEffectively masked bitterness in various formulations, improving palatability .
Study EPolymer DevelopmentDeveloped high-performance polymers with enhanced mechanical properties.

Mechanism of Action

The mechanism of action of 8-(4-Isopropylphenyl)-8-oxooctanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular interactions and pathways are necessary to fully understand its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs differ in the substituent at the 8-position of the octanoic acid chain. Common variants include halogenated phenyl, alkylphenyl, and heteroatom-containing groups. Below is a comparative analysis:

Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-Isopropylphenyl C₁₇H₂₄O₃ 276.37* Likely high lipophilicity; potential HDAC/PROTAC applications (inferred)
4-Chlorophenyl C₁₄H₁₇ClO₃ 268.74 Increased acidity; used in PROTAC synthesis
4-Bromophenyl C₁₄H₁₇BrO₃ 313.19 Electrophilic adduct formation; research chemical
4-Ethylphenyl C₁₆H₂₂O₃ 262.34 Intermediate in drug discovery; moderate steric bulk
Phenyl C₁₄H₁₈O₃ 234.29 Baseline analog; used in studying lipid peroxidation
2-Iodophenyl C₁₄H₁₇IO₃ 360.19 High molecular weight; XLogP3-AA = 3.5 (lipophilic)
2,3-Dichlorophenyl C₁₄H₁₆Cl₂O₃ 303.18 Electrophilic reactivity; potential toxicity concerns
tert-Butoxy C₁₂H₂₂O₄ 230.30 Enhanced solubility in organic solvents; synthetic intermediate

*Calculated based on analogous structures.

Physical and Chemical Properties

Property 8-(2-Iodophenyl)-8-oxooctanoic acid 8-(4-Chlorophenyl)-8-oxooctanoic acid 8-Oxo-8-phenyloctanoic acid
XLogP3-AA 3.5 Not reported Not reported
Hydrogen Bond Donors 1 1 1
Topological Polar SA 54.4 Ų Not reported Not reported
Melting/Boiling Points Not reported Not reported Not reported

Biological Activity

8-(4-Isopropylphenyl)-8-oxooctanoic acid, also known as a derivative of oxooctanoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a long-chain fatty acid moiety and an aromatic isopropylphenyl group. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H22O3\text{C}_{15}\text{H}_{22}\text{O}_3

This structure indicates the presence of a carboxylic acid functional group, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is hypothesized that the compound may exert its effects through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammatory processes.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways associated with growth and apoptosis.

In Vitro Studies

Several studies have investigated the in vitro effects of this compound on various cell lines:

  • Anti-inflammatory Activity : Research indicated that this compound significantly reduces the production of pro-inflammatory cytokines in macrophage cell lines when stimulated with lipopolysaccharides (LPS) .
  • Antioxidant Properties : The compound demonstrated notable antioxidant activity by scavenging free radicals in several assays, suggesting potential protective effects against oxidative stress .

In Vivo Studies

In vivo studies have also been conducted to assess the biological activity of this compound:

  • Animal Models : In rodent models of inflammation, administration of this compound resulted in reduced swelling and pain responses, indicating its potential as an anti-inflammatory agent .
  • Metabolic Effects : Studies on metabolic syndrome models showed that the compound improved lipid profiles and glucose tolerance, suggesting beneficial effects on metabolic health .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Metabolic Syndrome : A clinical trial involving participants with metabolic syndrome showed that supplementation with this compound led to significant improvements in insulin sensitivity and reductions in body fat percentage over a 12-week period .
  • Case Study on Chronic Inflammation : Patients with chronic inflammatory conditions reported symptom relief after treatment with formulations containing this compound, supporting its role as an adjunct therapy .

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with other compounds exhibiting similar properties:

Compound NameMechanism of ActionBiological Activity
8-Oxooctanoic AcidEnzyme inhibitionAnti-inflammatory
4-IsopropylphenolAntioxidant activityNeuroprotective effects
Palmitoylethanolamide (PEA)Endocannabinoid system modulationAnalgesic and anti-inflammatory

Q & A

Q. What are the critical safety considerations when handling 8-(4-Isopropylphenyl)-8-oxooctanoic acid in laboratory environments?

Answer: The compound exhibits acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Mandatory protocols include:

  • Respiratory protection: Use P95 (US) or P1 (EU) particulate respirators for low exposures; OV/AG/P99 (US) or ABEK-P2 (EU) cartridges for higher concentrations .
  • Skin protection: Nitrile gloves and chemical-resistant aprons, inspected before use .
  • Eye protection: Full-face shields with safety goggles (ANSI Z87.1 standard) .
  • Engineering controls: Fume hoods with ≥100 fpm face velocity during powder handling .

Table 1: Toxicity Profile and Protective Measures

Hazard CategoryGHS CodeProtective Measure
Acute Toxicity (Oral)H302Lab coats; avoid ingestion
Skin IrritationH315Nitrile gloves; chemical aprons
Eye DamageH319Face shield + goggles
Respiratory IrritationH335Fume hood + respirator

Q. What synthetic methodologies are validated for this compound production?

Answer: Two primary routes are documented:

  • TCFH/NMI Activation: Coupling suberic acid derivatives with 4-isopropylphenyl precursors in acetonitrile (24h, RT) achieves 70-75% yield .
  • Benzyl Ester Pathway: Intermediate protection followed by HATU/DIPEA-mediated conjugation with VHL ligands yields 69% after deprotection .

Purification involves silica gel chromatography (hexane:EtOAc gradient) and recrystallization (ethanol/water). Monitor reaction progress via TLC (Rf 0.4) and confirm ketone formation via NMR (δ 2.8-3.1 ppm) .

Table 2: Comparative Synthesis Metrics

MethodReagentsYield (%)Purity (HPLC)
TCFH/NMI ActivationSuberic acid, TCFH75≥95%
Benzyl Ester PathwayHATU, VHL ligand6997%

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer: Use orthogonal analytical methods:

  • HPLC-ELSD: C18 column (5 μm, 4.6×250 mm), 60:40 acetonitrile/water (0.1% TFA), flow rate 1 mL/min; retention time 8.2±0.3 min .
  • NMR (DMSO-d6): Confirm ketone (δ 2.8-3.1 ppm) and aromatic protons (δ 7.2-7.4 ppm) .
  • FT-IR: Key peaks at 1715 cm⁻¹ (carboxylic acid C=O) and 1680 cm⁻¹ (ketone C=O) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound derivatives?

Answer: Variability arises from assay conditions (HDAC isoform selection, substrate concentrations) and compound purity . Resolution strategies:

  • Standardize assays: Use recombinant HDAC8 (5 nM), 75 μM substrate in 50 mM Tris-Cl (pH 8.0) at 37°C .
  • Cross-validate with controls: Include trichostatin A (IC50 20-30 nM for HDAC8).
  • Orthogonal validation: Measure acetyl-α-tubulin levels in HeLa cells via Western blot .

Table 3: Key Variables Affecting HDAC Activity Data

VariableImpact on IC50Mitigation Strategy
Enzyme Source±15% variabilityUse same recombinant batch
Substrate ConcentrationHyperbolic responseFixed at Km (determined via pilot)
Detergent PresenceAlters enzyme kineticsMaintain 0.01% Triton X-100 consistently

Q. What strategies optimize the solubility of this compound for in vitro assays?

Answer: The compound’s logP (~3.2) limits aqueous solubility. Effective approaches include:

  • Co-solvent systems: Use DMSO (≤2% v/v) in PBS with 0.01% Tween-80 to prevent aggregation .
  • pH adjustment: Solubilize in 10 mM sodium bicarbonate (pH 8.5) for carboxylate ion formation .
  • Nanoformulation: Encapsulate in PEG-PLGA nanoparticles (85% encapsulation efficiency) .

Table 4: Solubility Enhancement Methods

MethodSolubility (mg/mL)Stability (24h)
DMSO/PBS1.2>90%
pH 8.5 buffer0.885%
PEG-PLGA nanoparticles2.595%

Q. How does structural modification of this compound influence its proteolysis-targeting chimera (PROTAC) efficacy?

Answer: Key modifications:

  • Linker length: Suberic acid (C8) linkers enhance HDAC8 degradation (DC₅₀ 50 nM) vs. shorter C6 linkers (DC₅₀ 120 nM) .
  • E3 ligase ligands: VHL ligands outperform CRBN analogs in ternary complex formation (Kd 0.8 μM vs. 2.1 μM) .
  • Stereochemistry: R-configuration at the ketone improves cellular permeability (Papp 12×10⁻⁶ cm/s vs. S-configuration) .

Table 5: Structure-Activity Relationships

ModificationHDAC8 DC₅₀ (nM)Ternary Complex Kd (μM)
C8 linker + VHL ligand500.8
C6 linker + CRBN ligand1202.1

Optimize via molecular dynamics simulations to assess linker flexibility and E3 ligase binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.